1,2,3-Triazine

Synthetic Methodology Heterocyclic Chemistry Cycloaddition

Sourcing 1,2,3-Triazine (CAS 12654-97-6) is a strategic investment in irreplaceable chemical reactivity. Unlike its 1,2,4- or 1,3,5-isomers, the contiguous nitrogen arrangement of vic-triazine enables high-yielding inverse electron-demand Diels–Alder (IEDDA) cycloadditions with exclusive C4/N1 regioselectivity—a pathway absent in other triazines. Fused 1,2,3-triazine 2-oxide precursors deliver detonation velocities (8392-8916 m/s) comparable to RDX with significantly lower impact sensitivity (IS 19-37 J). For medicinal chemistry, C5 electron-donating derivatives react with amidines to yield 2,5-disubstituted pyrimidines in up to 99% yield (Glinkerman & Boger, 2015). Substituting any other triazine isomer guarantees reaction failure or altered energetic performance. This compound also serves as a critical scaffold for S9-independent mutagenicity studies. Secure this unique heterocycle to power your next-generation synthesis, energetic materials, or genotoxicity research.

Molecular Formula C3H3N3
Molecular Weight 81.08 g/mol
CAS No. 12654-97-6
Cat. No. B1214393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triazine
CAS12654-97-6
Molecular FormulaC3H3N3
Molecular Weight81.08 g/mol
Structural Identifiers
SMILESC1=CN=NN=C1
InChIInChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H
InChIKeyJYEUMXHLPRZUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triazine (CAS 12654-97-6) Chemical Structure and Isomeric Distinction for Procurement


1,2,3-Triazine (CAS 12654-97-6), also known as vic-triazine or v-triazine, is a six-membered aromatic heterocycle with the molecular formula C₃H₃N₃ and molecular weight 81.08 g/mol . It is one of three triazine regioisomers, distinguished by the contiguous arrangement of its three nitrogen atoms [1]. The parent monocyclic 1,2,3-triazine exhibits limited stability relative to its isomeric counterparts, a property that has historically constrained its direct application but imparts unique reactivity patterns in fused and substituted derivatives [2].

Why 1,2,3-Triazine Cannot Be Replaced by 1,2,4-Triazine or 1,3,5-Triazine in Research Applications


The three triazine isomers are not interchangeable synthons due to fundamentally divergent chemical reactivities, a consequence of their distinct nitrogen atom arrangements [1]. 1,2,3-Triazine, bearing contiguous nitrogens, exhibits a pronounced propensity for inverse electron-demand Diels–Alder (IEDDA) cycloadditions with a unique C4/N1 regioselectivity, a reaction pathway that is either absent or proceeds with markedly different outcomes in 1,2,4- and 1,3,5-triazines [2]. Furthermore, the inherent instability of the monocyclic 1,2,3-triazine core, while often viewed as a liability, enables specific synthetic transformations and energetic material properties that its more stable isomers cannot replicate [3]. Substituting 1,2,3-triazine with an alternative isomer in a validated protocol will almost certainly lead to reaction failure, different product profiles, or loss of desired energetic performance.

Quantitative Differentiation of 1,2,3-Triazine Against Close Analogs: A Procurement Evidence Guide


Superior IEDDA Cycloaddition Yields for Pyrimidine Synthesis vs. Alternative Triazine Isomers

1,2,3-Triazine derivatives bearing a C5 electron-donating group (e.g., SMe, OMe) undergo IEDDA cycloaddition with amidines to yield 2,5-disubstituted pyrimidines with significantly higher efficiency compared to analogous 1,2,4-triazine or 1,3,5-triazine reactions under comparable conditions [1]. This demonstrates a robust and high-yielding synthetic route unique to the 1,2,3-triazine scaffold.

Synthetic Methodology Heterocyclic Chemistry Cycloaddition

Enhanced Detonation Performance and Reduced Sensitivity in Energetic Materials vs. Traditional Explosives

Fused-ring 1,2,3-triazine 2-oxide derivatives exhibit a superior combination of high detonation performance and low mechanical sensitivity compared to established energetic benchmarks. Compound 2 demonstrates performance on par with RDX but with significantly lower impact sensitivity [1]. Compound 3 matches the detonation velocity of the heat-resistant explosive HNS while being less impact sensitive and thermally more stable [2].

Energetic Materials Explosives Heat-Resistant Compounds

Unique Mutagenicity Profile Attributed to the 1,2,3-Triazine Core vs. Non-Mutagenic Congeners

The 1,2,3-triazine ring is identified as the principal substructure responsible for the S9-independent mutagenic activity observed in triazinoindole derivatives, a property not shared by structurally similar congeners lacking the intact 1,2,3-triazine core [1].

Toxicology Mutagenicity Drug Safety

Definitive Structural Elucidation via X-Ray Crystallography Enabling Precise Computational Modeling

The crystal structure of parent 1,2,3-triazine has been definitively elucidated by X-ray crystallography, providing accurate bond lengths and angles that serve as essential input for ab initio SCF-MO calculations [1]. The planarity and endocyclic bond distances confirm extensive electron delocalization, a feature that underpins its aromatic character and reactivity [2].

Structural Chemistry Computational Chemistry X-ray Crystallography

Procurement-Driven Application Scenarios for 1,2,3-Triazine and Its Derivatives


High-Throughput Synthesis of 2,5-Disubstituted Pyrimidine Libraries

As demonstrated by Glinkerman and Boger (2015), 1,2,3-triazine derivatives with C5 electron-donating groups undergo robust IEDDA cycloaddition with amidines to afford 2,5-disubstituted pyrimidines in yields up to 99% [1]. This method is ideal for medicinal chemistry groups seeking to rapidly generate diverse pyrimidine scaffolds for lead discovery and optimization. Procurement of these specific 1,2,3-triazine building blocks is essential for implementing this high-yielding, regioselective protocol.

Development of Insensitive, High-Performance Energetic Materials

Research groups focused on next-generation explosives and propellants should prioritize the procurement of fused 1,2,3-triazine 2-oxide precursors. As detailed by Cui et al. (2025) and other studies, these derivatives can achieve detonation velocities (8392-8916 m·s⁻¹) comparable to RDX and HNS while exhibiting substantially lower impact sensitivity (IS = 19-37 J) and higher thermal stability (Td up to 344 °C) [2][3]. This unique combination of safety and performance is a direct consequence of the 1,2,3-triazine framework.

Mechanistic Toxicology and Drug Safety Assessment Studies

For toxicologists and drug safety scientists, 1,2,3-triazine-containing compounds represent a specific class of interest due to the established role of the core scaffold in S9-independent mutagenicity, as shown in Ames test studies [4]. Procurement of defined 1,2,3-triazine derivatives is necessary for investigating structure-mutagenicity relationships, performing safety assessments on drug candidates, and understanding the fundamental mechanisms of genotoxicity associated with this unique heterocycle.

Computational Chemistry and Structure-Based Drug Design (SBDD)

Computational chemists and modelers require experimentally validated structural data for accurate simulations. The X-ray crystal structure of 1,2,3-triazine, with its precise bond lengths and angles, provides essential parameters for ab initio and DFT calculations [5][6]. Procuring and utilizing these coordinates ensures that in silico studies of 1,2,3-triazine-containing drug candidates or materials are grounded in reliable, high-quality experimental data, leading to more predictive SAR and property models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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